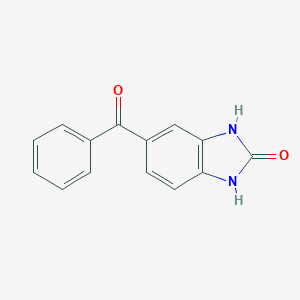

5-Benzoyl-2-benzimidazolinone

Overview

Description

Synthesis Analysis

The synthesis of benzimidazolones, including 5-Benzoyl-2-benzimidazolinone, can be achieved through an oxidant-free protocol for electrochemical in situ generation of isocyanates . This strategy provides expedient access to benzimidazolones and eliminates the need for exogenous oxidants .Molecular Structure Analysis

The molecular formula of 5-Benzoyl-2-benzimidazolinone is C14H10N2O2 . It has a molecular weight of 238.24 g/mol .Chemical Reactions Analysis

The key intermediates for several organic transformations towards the synthesis of diverse pharmaceutical targets, including 5-Benzoyl-2-benzimidazolinone, are isocyanates . The development of an oxidant-free protocol for electrochemical in situ generation of isocyanates has been reported .Physical And Chemical Properties Analysis

The molecular weight of 5-Benzoyl-2-benzimidazolinone is 238.24 g/mol . It has a molecular formula of C14H10N2O2 .Scientific Research Applications

Organic Chemistry

Application Summary

5-Benzoyl-2-benzimidazolinone is used in the synthesis of diverse pharmaceutical targets . It is a key intermediate in several organic transformations .

Method of Application

An oxidant-free protocol for electrochemical in situ generation of isocyanates has been developed . This strategy provides expedient access to benzimidazolones .

Results and Outcomes

The method eliminates the need for exogenous oxidants . Detailed mechanistic studies provide strong support towards the hypothesis of in situ isocyanate generation .

Pharmaceuticals

Application Summary

5-Benzoyl-2-benzimidazolinone is a related compound of Mebendazole, which is a medication used to treat a variety of parasitic worm infestations .

Method of Application

It is used as a reference standard in the United States Pharmacopeia .

Results and Outcomes

.

Electrochemical Synthesis

Application Summary

5-Benzoyl-2-benzimidazolinone is used in the electrochemical synthesis of benzimidazolone and quinazolinone derivatives .

Results and Outcomes

Pigment Production

Application Summary

Substituted 2-benzimidazolinones, which include 5-Benzoyl-2-benzimidazolinone, are used in the production of commercial dyes and pigments .

Method of Application

For example, 4-amino-2-benzimidazolinone condenses with diketene to give the acetoacetanilide, which undergoes diazo coupling with various aryldiazonium salts .

Results and Outcomes

In this way, pigment orange 36 and pigment yellow 154 are produced. These pigments are used in paints and plastics .

Reference Standard in Pharmacopeia

Application Summary

5-Benzoyl-2-benzimidazolinone is used as a reference standard in the United States Pharmacopeia .

Results and Outcomes

The use of 5-Benzoyl-2-benzimidazolinone as a reference standard helps to maintain the quality of pharmaceutical products .

Future Directions

The future directions of research on 5-Benzoyl-2-benzimidazolinone could include further exploration of its potential therapeutic applications in chronic diseases, as well as its potential as an inhibitor of certain enzymes. Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name |

5-benzoyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBCTWDCEBWLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175756 | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-benzimidazolinone | |

CAS RN |

21472-33-3 | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZOYL-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)